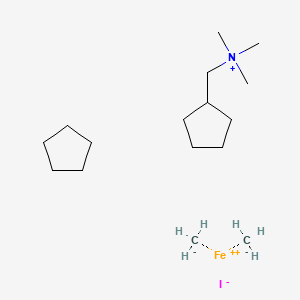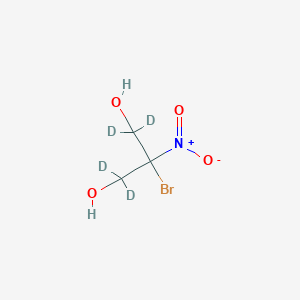
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide is a complex organometallic compound that features a combination of organic and inorganic components This compound is notable for its unique structure, which includes a carbanide group, a cyclopentane ring, a cyclopentylmethyl(trimethyl)azanium moiety, an iron(2+) ion, and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide typically involves multiple steps, each requiring specific reagents and conditions One common synthetic route begins with the preparation of the cyclopentylmethyl(trimethyl)azanium moiety, which can be achieved through the reaction of cyclopentylmethylamine with trimethylamine under controlled conditions This intermediate is then reacted with a carbanide source, such as a metal carbanide complex, to form the desired organometallic structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize reaction conditions and improve yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the carbanide group.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halide exchange reactions can be facilitated by reagents like silver nitrate or sodium halides.
Major Products Formed
Oxidation: Formation of iron(3+) complexes.
Reduction: Generation of reduced carbanide species.
Substitution: Production of substituted organometallic compounds with different halides.
Wissenschaftliche Forschungsanwendungen
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential as a bioinorganic model compound to study metalloenzyme functions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organometallic compounds.
Wirkmechanismus
The mechanism of action of carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide involves its interaction with molecular targets through its diverse functional groups. The iron(2+) ion can coordinate with various ligands, facilitating electron transfer processes. The carbanide group can act as a nucleophile, participating in bond formation and cleavage reactions. The cyclopentylmethyl(trimethyl)azanium moiety can interact with biological molecules, potentially influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclopentylmethylamine: An amine derivative of cyclopentane.
Iron(2+) iodide: A simple inorganic salt of iron and iodide.
Uniqueness
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide is unique due to its combination of organic and inorganic components, which imparts a range of chemical properties not found in simpler compounds
Eigenschaften
Molekularformel |
C16H36FeIN |
|---|---|
Molekulargewicht |
425.21 g/mol |
IUPAC-Name |
carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide |
InChI |
InChI=1S/C9H20N.C5H10.2CH3.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;;;/h9H,4-8H2,1-3H3;1-5H2;2*1H3;;1H/q+1;;2*-1;+2;/p-1 |
InChI-Schlüssel |
FDROSTSDPGDREQ-UHFFFAOYSA-M |
Kanonische SMILES |
[CH3-].[CH3-].C[N+](C)(C)CC1CCCC1.C1CCCC1.[Fe+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)




